molecular formula C3H3BrO B129685 3-Bromoprop-2-yn-1-ol CAS No. 2060-25-5

3-Bromoprop-2-yn-1-ol

Cat. No. B129685
CAS RN: 2060-25-5
M. Wt: 134.96 g/mol
InChI Key: IWUPQTNPVKDCSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of ortho-Bromo(propa-1,2-dien-1-yl)arenes is described as a two-step process from 2-bromoaryl bromides, which shows the potential for creating complex structures from simpler brominated precursors . Similarly, the enantioselective synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes demonstrates the utility of brominated compounds in multi-step synthetic processes . These methods could potentially be adapted for the synthesis of 3-Bromoprop-2-yn-1-ol.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and properties. The paper on homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provides insights into the molecular structures of brominated quinones, which could be relevant when considering the structural analysis of 3-Bromoprop-2-yn-1-ol . The study of 8-bromo-2',3'-O-isopropylideneadenosine also contributes to the understanding of how bromine substitution can affect the conformation and hydrogen bonding patterns within a molecule .

Chemical Reactions Analysis

The reactivity of brominated compounds under various conditions is well-documented in the provided papers. For example, the domino reactions of ortho-Bromo(propa-1,2-dien-1-yl)arenes under Pd catalysis result in the formation of enamines and indoles, showcasing the versatility of brominated intermediates in organic synthesis . The conversion of 3-bromo-2H-coumarins to benzofuran derivatives under palladium catalysis is another example of the chemical transformations that brominated compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic molecules are influenced by their molecular structure and the presence of the bromine atom. The paper on the synthesis, characterization, and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone discusses the impact of intramolecular hydrogen bonding and shifts in IR frequencies due to bromine substitution . Additionally, the photophysical properties study of 3-bromo-2H-coumarins derivatives provides information on how bromine atoms can affect the optical properties of organic compounds .

Scientific Research Applications

Carbonyl Propargylation and Allenylation

3-Bromoprop-2-yn-1-ol is utilized in carbonyl propargylation reactions. It reacts with tin(II) chloride and tetrabutylammonium bromide in water to produce 1-substituted but-3-yn-1-ols, demonstrating its utility in organic synthesis (Masuyama, Ito, Fukuzawa, Terada, Kurusu, 1998).

Synthesis of Quinoline-3-carboxylic and Indol-2-acetic Esters

3-Bromoprop-2-yn-1-ol derivatives are involved in the synthesis of quinoline-3-carboxylic and indol-2-acetic esters under palladium-catalyzed carbonylation conditions (Gabriele, Mancuso, Salerno, Lupinacci, Ruffolo, Costa, 2008).

Hydroboration and Synthesis of Allylic Alcohols

The hydroboration of 3-bromoprop-2-yn-1-ol leads to the regioselective formation of allylic boron species. These reactions provide a pathway to synthesize (Z)-1-bromoalk-1-en-4-ols and anti-homoallylic alcohols (Lombardo, Morganti, Trombini, 2000).

Bromoform as a Coastal Water Tracer

Interestingly, bromoform, a chlorination byproduct similar to 3-bromoprop-2-yn-1-ol, has been used to trace coastal water masses, indicating potential environmental applications (Yang, 2001).

Biofuels and Anti-Knock Properties

Compounds similar to 3-bromoprop-2-yn-1-ol, like 3-methyl-2-buten-1-ol, are investigated for their potential as biofuels and anti-knock additives in engines (Mack, Rapp, Broeckelmann, Lee, Dibble, 2014).

Safety And Hazards

When handling “3-Bromoprop-2-yn-1-ol”, it is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided .

properties

IUPAC Name

3-bromoprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO/c4-2-1-3-5/h5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUPQTNPVKDCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348540
Record name 3-bromoprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoprop-2-yn-1-ol

CAS RN

2060-25-5
Record name 3-bromoprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoprop-2-yn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RF Curtis, JA Taylor - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… copper(I) derivatives of propyne, ethynylbenzene, 5-ethynyl-2,2′-bithienyl, 3-(tetra-hydropyranyloxy)prop-1-yne, 3,3-diethoxyprop-1-yne, and but-1-yn-3-ol with 3-bromoprop-2-yn-1-ol …
Number of citations: 2 pubs.rsc.org
F Liu, J Zhong, S Li, M Li, L Wu, Q Wang… - Journal of Natural …, 2016 - ACS Publications
… The target long-chain acetylenic alcohol 1 can be formed via the Cadiot–Chodkiewicz cross-coupling reaction of chiral propargylic alcohol 19 with 3-bromoprop-2-yn-1-ol. The …
Number of citations: 30 pubs.acs.org
JP Marino, HN Nguyen - The Journal of Organic Chemistry, 2002 - ACS Publications
… As a matter of fact, triethylsilyl acetylene underwent the cross-coupling reaction cleanly with 3-bromoprop-2-yn-1-ol to afford the diyne alcohol 10 in good yield (Table 1, entry 2). It was …
Number of citations: 149 pubs.acs.org
SP Chavan, RK Kharul, SK Kamat… - Synthetic …, 2005 - Taylor & Francis
… 1‐Bromo‐1‐hexyne (3) and 3‐bromoprop‐2‐yn‐1‐ol (5) were prepared by the literature … 2,4‐nonadiyn‐1‐ol (7) was also obtained by coupling 3‐bromoprop‐2‐yn‐1‐ol (4) (6.80, 50 …
Number of citations: 4 www.tandfonline.com
S Oshimizu, S Takeshi, T Sato, R Yamakado… - Crystal Growth & …, 2020 - ACS Publications
… A Cadiot–Chodkiewicz coupling reaction between 3 and 3-bromoprop-2-yn-1-ol afforded 5-(pyren-1-yl)penta-2,4-diyn-1-ol (4). Finally, addition reaction of isocyanates to 4 gave the …
Number of citations: 2 pubs.acs.org
CY Lee, JH Yun, K Kang, CW Nho, D Shin - Bioorganic & Medicinal …, 2015 - Elsevier
… Synthesis of the compounds (R)-7e and (S)-7e was accomplished by copper-mediated cross coupling of commercially available (R) and (S)-oct-1-yn-3-ol with 3-bromoprop-2-yn-1-ol. In …
Number of citations: 8 www.sciencedirect.com
GV Ol'ga, OA Shemyakina… - Beilstein Journal of …, 2022 - beilstein-journals.org
… The reaction of secondary and primary bromopropargylic alcohols (4-bromobut-3-yn-2-ol and 3-bromoprop-2-yn-1-ol) and phenol (2a) with 1 equiv of Cs 2 CO 3 , DMF, 50–55 C, for 3 h …
Number of citations: 6 www.beilstein-journals.org
JD Myrtle, AM Beekman, RA Barrow - Organic & Biomolecular …, 2016 - pubs.rsc.org
… After complete addition, 3-bromoprop-2-yn-1-ol (11) (2.41 g, 17.8 mmol, 1.0 eq.) was added dropwise and as the mixture turned green a few drops of hydroxylamine solution added from …
Number of citations: 13 pubs.rsc.org
S Radhika, NA Harry, M Neetha… - Organic & Biomolecular …, 2019 - pubs.rsc.org
… Here, the coupling of 3-bromoprop-2-yn-1-ol 28 with chiral propargylic alcohols 68 and 67 afforded (R)-strongylodiols C 70 and D 69 respectively (Scheme 23). …
Number of citations: 28 pubs.rsc.org
LU Dzhemileva, AA Makarov, EN Andreev… - ACS …, 2020 - ACS Publications
… Then, 3-bromoprop-2-yn-1-ol (43 mg, 0.32 mmol) was added slowly. The reaction mixture was warmed to room temperature and stirred for 30 min. A few crystals of NH 2 OH·HCl were …
Number of citations: 10 pubs.acs.org

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